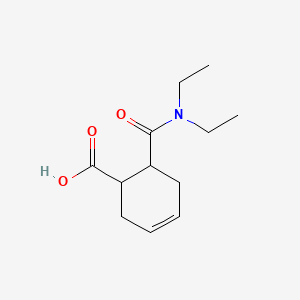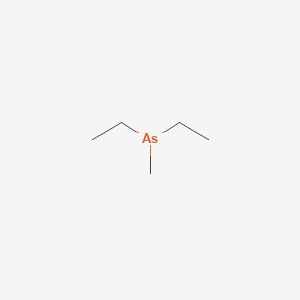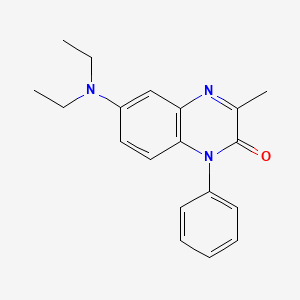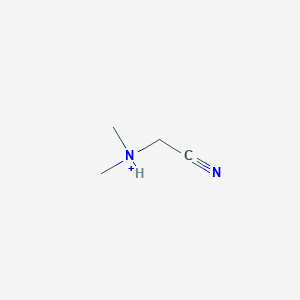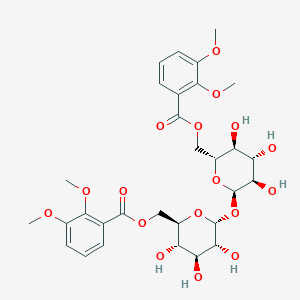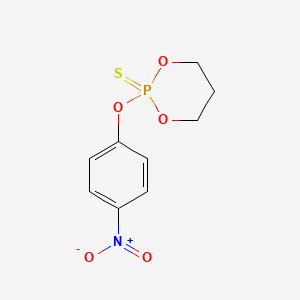![molecular formula C19H21N3O5 B14756283 n-[(Benzyloxy)carbonyl]tyrosylglycinamide CAS No. 10128-32-2](/img/structure/B14756283.png)
n-[(Benzyloxy)carbonyl]tyrosylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]tyrosylglycinamide: is an organic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the tyrosine residue, which is further linked to a glycinamide moiety. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]tyrosylglycinamide typically involves the protection of the amino group of tyrosine using benzyl chloroformate, followed by coupling with glycinamide. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-[(Benzyloxy)carbonyl]tyrosylglycinamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of quinones.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Substitution: Formation of substituted amides or thiol derivatives
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]tyrosylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications in drug design and development.
Industry: Utilized in the production of synthetic peptides and as a reagent in biochemical assays .
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]tyrosylglycinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in peptide synthesis and degradation.
Pathways Involved: It participates in the regulation of protein synthesis and modification pathways, influencing cellular processes such as signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
- N-Benzyloxycarbonyl-L-tyrosine
- N-Benzyloxycarbonyl-L-proline
- N-Benzyloxycarbonyl-L-cysteine
Comparison: N-[(Benzyloxy)carbonyl]tyrosylglycinamide is unique due to its specific combination of a benzyloxycarbonyl-protected tyrosine residue and a glycinamide moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable in specialized applications such as peptide synthesis and biochemical research .
Propiedades
Número CAS |
10128-32-2 |
|---|---|
Fórmula molecular |
C19H21N3O5 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H21N3O5/c20-17(24)11-21-18(25)16(10-13-6-8-15(23)9-7-13)22-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,24)(H,21,25)(H,22,26) |
Clave InChI |
QJVFWNHLKIAQAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


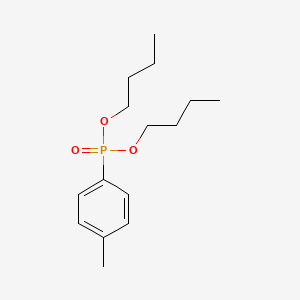
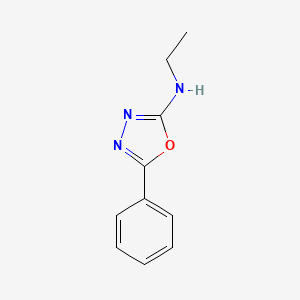
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
